Aversin
Description
Current State of Research on Aversin and Future TrajectoriesCurrent research on this compound continues to explore its properties and potential biological activities.ontosight.aiStudies have indicated potential antimicrobial, antifungal, and anticancer properties, although further research is needed to fully understand its mechanisms of action and efficacy.ontosight.aiIts role as a metabolite in various fungal species, including those from marine environments, is also an ongoing area of investigation.researchgate.netencyclopedia.pubrsc.orgFuture research trajectories likely involve more detailed studies into its biological activities, potentially including in vivo studies and investigations into its specific molecular targets. Furthermore, research into the enzymatic machinery responsible for this compound biosynthesis could open avenues for synthetic biology approaches to produce this compound or its analogs. The potential for this compound and related polyketides as leads for drug development or agricultural applications remains an area of active exploration.ontosight.ai
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | anthra(2,3-b)furo(3,2-d)furan-5,10-dione, 2,3,3a,12a-tetrahydro-6-hydroxy-4,8-dimethoxy-, (3as-cis)- | ontosight.aimedkoo.com |
| Molecular Formula | C₂₀H₁₆O₇ | medkoo.comjst.go.jp |
| Molecular Weight | 368.340 g/mol | medkoo.comjst.go.jp |
| Appearance | Solid powder | medkoo.comcymitquimica.com |
| CAS Number | 34080-91-6 | cymitquimica.commusechem.com |
| UNII | OCJ5M677TN | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
34080-91-6 |
|---|---|
Molecular Formula |
C20H16O7 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(4S,8R)-18-hydroxy-2,16-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |
InChI |
InChI=1S/C20H16O7/c1-24-8-5-10-14(12(21)6-8)18(23)16-11(17(10)22)7-13-15(19(16)25-2)9-3-4-26-20(9)27-13/h5-7,9,20-21H,3-4H2,1-2H3/t9-,20+/m0/s1 |
InChI Key |
RJMVOYLRGJZYAO-GWNMQOMSSA-N |
SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC |
Isomeric SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)OC |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aversin |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathway Elucidation of Aversin
Identification of Aversin as a Key Intermediate in Secondary Metabolic Pathways
This compound, scientifically known as Averantin (B1666156), has been identified as a critical intermediate in the biosynthesis of mycotoxins, particularly the aflatoxins. Its role was elucidated through studies of mutant strains of fungi that had their metabolic pathways blocked at specific points.
This compound is a polyhydroxyanthraquinone pigment recognized as an obligatory precursor in the biosynthesis of aflatoxin B1. researchgate.netnih.govnih.gov Its significance was confirmed in studies using blocked mutants of Aspergillus parasiticus which, while unable to produce aflatoxin B1, accumulated several precursor compounds, including this compound. nih.govnih.gov Further validation came from radiotracer studies where [14C]-labeled this compound was fed to these fungal cultures. A significant incorporation of the label, reported at 15.3%, into aflatoxin B1 was observed, directly demonstrating its role as a precursor in the pathway. researchgate.netnih.govcolab.ws This incorporation was notably inhibited by dichlorvos, a known inhibitor of aflatoxin synthesis. researchgate.netcolab.ws
Metabolic pathway analysis using various fungal mutants and radiolabeled compounds has precisely positioned this compound within the complex sequence of reactions leading to aflatoxin B1. researchgate.net It is established as the second stable intermediate in the pathway, formed directly from norsolorinic acid and preceding the formation of averufin (B1665840). researchgate.netnih.govcolab.ws The generally accepted sequence of key intermediates in this metabolic pathway is as follows: norsolorinic acid is converted to this compound (averantin), which is then transformed into averufin. researchgate.netcolab.ws Subsequent intermediates include versiconal (B1263273) hemiacetal acetate, versicolorin (B1264617) A, and sterigmatocystin, which is ultimately converted to aflatoxin B1. researchgate.netcolab.ws
| Pathway Step | Intermediate Compound |
| 1 | Norsolorinic Acid |
| 2 | This compound (Averantin) |
| 3 | Averufin |
| 4 | Versiconal Hemiacetal Acetate |
| 5 | Versicolorin A |
| 6 | Sterigmatocystin |
| 7 | O-Methylsterigmatocystin |
| 8 | Aflatoxin B1 |
Enzymatic Steps and Biochemical Transformations Leading to this compound
The formation of this compound is a multi-step process involving a series of enzymatic reactions that begin with primary metabolites and proceed through complex polyketide chemistry.
The biosynthesis of the aflatoxin backbone begins with the collaboration of a dedicated fatty acid synthase (FAS) and a polyketide synthase (PKS). wikipedia.orgmdpi.com The FAS synthesizes hexanoate (B1226103), which serves as the starter unit for the PKS. wikipedia.orgnih.gov The iterative type I PKS then adds seven malonyl-CoA extender units to the hexanoate starter, forming a C20 polyketide compound. wikipedia.org This polyketide chain undergoes a specific folding pattern that induces cyclization, leading to the formation of the first stable anthraquinone (B42736) intermediate of the pathway, norsolorinic acid. wikipedia.orgmdpi.com
| Reaction | Substrate | Product | Enzyme/Gene | Enzyme Class |
| Polyketide Synthesis & Cyclization | Hexanoate + 7 Malonyl-CoA | Norsolorinic Acid | PksA | Polyketide Synthase |
| Side-chain Reduction | Norsolorinic Acid | This compound (Averantin) | Nor-1 (aflD) | Ketoreductase |
Downstream Enzymatic Conversions Involving this compound
Once formed, this compound is further metabolized through a series of oxidative and rearrangement reactions on its path to becoming aflatoxin B1. The immediate conversion of this compound is to averufin, a key step involving significant modification of the side chain. wikipedia.org This transformation is catalyzed by at least two different enzymes: a hydroxylase and an alcohol dehydrogenase. wikipedia.org These enzymes work to oxygenate and cyclize this compound's side chain, forming the characteristic ketal structure of averufin. wikipedia.org
The pathway from this compound to averufin may involve intermediates such as 5'-hydroxyaverantin (B15418084) (HAVN) and oxoaverantin (OAVN). mdpi.com The gene aflH (adhA) has been characterized to encode an alcohol dehydrogenase involved in this part of the pathway. mdpi.com Following the formation of averufin, the pathway becomes significantly more complex, involving major skeletal changes. Averufin is oxidized by a P450-oxidase, encoded by the avfA gene, in a Baeyer-Villiger oxidation to form versiconal acetate, continuing the cascade toward aflatoxin B1. wikipedia.org
Conversion of this compound (Averantin) to Averufin
The conversion of averantin (AVN) to averufin (AVR) is not a single reaction but a multi-step process. The established pathway involves the initial conversion of AVN to 5'-hydroxyaverantin (HAVN). asm.orgresearchgate.net This reaction is catalyzed by a monooxygenase located in the microsomal fraction of the cell and requires the cofactor NADPH. asm.orgnih.gov
Identification and Characterization of Specific Enzymes in this compound Conversion
Two distinct cytosolic enzymes are responsible for the conversion of 5'-hydroxyaverantin (HAVN) to averufin. nih.gov These enzymes have been purified and characterized from Aspergillus parasiticus. nih.gov
HAVN Dehydrogenase : This enzyme catalyzes the first reaction, oxidizing HAVN to form the intermediate 5'-oxoaverantin (B1264410) (OAVN). nih.gov It is a homodimer, with each subunit having a molecular mass of 28 kDa. The activity of HAVN dehydrogenase is dependent on the cofactor NAD, but not NADP. nih.gov
OAVN Cyclase : The second enzyme catalyzes the conversion of the intermediate OAVN into averufin (AVR). nih.gov This enzyme is also a homodimer, but with significantly larger subunits of 79 kDa each. Unlike HAVN dehydrogenase, OAVN cyclase does not require any cofactors for its activity. nih.gov
| Enzyme | Substrate | Product | Structure | Subunit Mass | Cofactor Requirement | Cellular Location |
|---|---|---|---|---|---|---|
| HAVN Dehydrogenase | 5'-Hydroxyaverantin (HAVN) | 5'-Oxoaverantin (OAVN) | Homodimer | 28 kDa | NAD | Cytosol |
| OAVN Cyclase | 5'-Oxoaverantin (OAVN) | Averufin (AVR) | Homodimer | 79 kDa | None | Cytosol |
Role of Novel Intermediates in this compound Transformation
The elucidation of the this compound-to-Averufin pathway led to the discovery of 5'-oxoaverantin (OAVN) as a crucial, novel intermediate. nih.gov Its identification demonstrated that the conversion from HAVN to averufin is not a direct dehydrogenation and cyclization in one step, but rather a sequential process. The formation of OAVN is the product of the NAD-dependent dehydrogenation of HAVN. nih.gov This intermediate is then acted upon by OAVN cyclase to form the pyran ring system characteristic of averufin. The discovery of OAVN was critical for correctly defining the enzymatic cascade and understanding the precise mechanism of this segment of the aflatoxin biosynthetic pathway. nih.govmdpi.com
Genetic Basis and Regulation of this compound Biosynthesis
The production of this compound and its subsequent conversion are governed by a series of genes organized within a large gene cluster. The expression of these genes is tightly regulated at the transcriptional level.
Identification and Cloning of this compound Biosynthetic Gene Clusters
The genes responsible for aflatoxin biosynthesis, including those for this compound, are located in a 70- to 80-kb gene cluster found on chromosome 3 in Aspergillus species. nih.govnih.gov This cluster contains approximately 25 to 30 co-regulated genes. nih.govnih.gov The identification and cloning of this cluster were achieved through several molecular techniques. Early strategies involved differential screening, where cDNA probes from aflatoxin-producing cultures were used to screen a genomic library to find genes expressed only during mycotoxin production. asm.org Another successful approach was the genetic complementation of aflatoxin-nonproducing mutant strains. asm.orgnih.gov In this method, a genomic library from a wild-type fungus is introduced into a mutant strain that is blocked at a specific step in the pathway. Clones that restore aflatoxin production are selected, allowing for the isolation of the functional gene. asm.orgnih.gov These methods led to the mapping of the entire gene cluster and the identification of the open reading frames responsible for the pathway's enzymatic steps. nih.govnih.gov
Functional Characterization of Genes Involved in this compound Production
The functions of specific genes within the cluster that are pertinent to this compound conversion have been characterized through gene disruption and analysis of the resulting protein products.
adhA : Mass spectrometry analysis of the purified HAVN dehydrogenase enzyme revealed that it corresponds to the protein product of the adhA gene (also designated aflH) within the aflatoxin gene cluster. nih.govmdpi.com This gene encodes the alcohol dehydrogenase responsible for the conversion of 5'-hydroxyaverantin (HAVN) to 5'-oxoaverantin (OAVN). mdpi.commdpi.com Deletion mutants of the adhA gene accumulate HAVN, confirming the gene's function. However, these mutants are often "leaky," meaning they can still produce small amounts of downstream products, which suggests that other enzymes may be able to perform this function with lower efficiency. mdpi.commdpi.com
verA : The verA gene (also known as aflN) was initially suggested by some studies to be a dehydrogenase involved in the conversion of averantin to averufin. reviberoammicol.com However, more detailed functional analyses through gene disruption have shown that verA is actually involved in a later stage of the aflatoxin pathway. researchgate.netmdpi.comtamu.edu The VerA enzyme is critical for the conversion of versicolorin A (VA) to demethylsterigmatocystin (DMST), a step that involves the formation of the xanthone (B1684191) structure. researchgate.netmdpi.com Disruptants of the verA gene accumulate a precursor to DMST, not averantin or its derivatives. researchgate.netmdpi.com
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes
The expression of the this compound biosynthetic genes, along with the entire aflatoxin gene cluster, is intricately regulated, primarily at the level of transcription.
Transcriptional Regulation : The key to this regulation lies with two specific genes located within the cluster: aflR and aflS (previously aflJ). nih.govreviberoammicol.com
aflR : This is the primary pathway-specific regulatory gene. It encodes a zinc-finger transcription factor (AflR) that binds to a specific palindromic sequence (5'-TCG(N5)CGA-3') in the promoter regions of most of the structural genes in the cluster, including adhA. nih.govmdpi.com This binding activates their transcription. The expression of aflR itself is a critical control point, and deletion of this gene completely abolishes the expression of the other pathway genes and, consequently, aflatoxin production. mdpi.com
aflS : Located adjacent to aflR, this gene encodes a co-activator protein (AflS). While its exact mechanism is still under investigation, it is believed that AflS interacts with AflR, enhancing its ability to activate transcription. nih.govoup.com Disruption of aflS leads to a significant reduction, but not a complete loss, of structural gene expression and aflatoxin synthesis. nih.gov
Environmental factors such as temperature heavily influence this regulatory system. Optimal aflatoxin production occurs around 30°C, while at higher temperatures (e.g., 37°C), the transcription of both aflR and aflS is significantly downregulated, leading to the shutdown of the entire biosynthetic pathway. oup.com
Post-Transcriptional Regulation : While transcriptional control is the dominant mechanism, there is evidence suggesting that post-transcriptional or post-translational modifications may also play a role. The activity of the master regulator AflR may be modulated by processes such as phosphorylation and dephosphorylation, adding another layer of control over the biosynthesis of this compound and other pathway intermediates. mdpi.comoup.com However, specific post-transcriptional mechanisms, such as mRNA stability or translational control for the individual enzymes like HAVN dehydrogenase, are not yet well-defined and remain an area for further research.
Biological Activities and Mechanistic Hypotheses of Aversin
Preliminary Mechanistic Hypotheses for Aversin's Biological Actions
Proposed Cellular Targets and Pathways (based on structural features)
This compound is a structurally complex secondary metabolite from the fungus Aspergillus versicolor. nih.gov As a member of the anthraquinone (B42736) class of compounds, its biological activities are hypothesized to be linked to its distinct chemical architecture. nih.govmdpi.com The core of this compound is a 9,10-dioxoanthracene scaffold, a structural motif known for a variety of bioactivities. nih.gov Fused to this polycyclic aromatic core is a furo[3,2-d]furan ring system, creating a more rigid and complex three-dimensional structure.
The biological action of anthraquinones is often tied to their ability to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). nih.govresearchgate.net This production of ROS can induce oxidative stress within a target cell, leading to damage of essential macromolecules such as DNA, proteins, and lipids. researchgate.net The quinone moiety in the this compound structure is the likely center for this redox activity. Furthermore, the planar nature of the anthraquinone core suggests a potential for this molecule to intercalate with the DNA of other organisms, a mechanism of action observed in other polycyclic aromatic compounds. researchgate.net Such an interaction could interfere with DNA replication and transcription, leading to cytotoxic or antimicrobial effects.
The specific substitutions on the this compound molecule, including hydroxyl and methoxy (B1213986) groups, are also crucial in determining its potential cellular interactions. The number and position of hydroxyl groups on an anthraquinone ring are known to influence the molecule's biological potency. frontiersin.org These functional groups can form hydrogen bonds with biological targets like enzymes or receptors, potentially leading to the inhibition of critical cellular pathways. mdpi.com For instance, some fungal anthraquinones have been found to act as inhibitors of protein kinases or to disrupt the integrity of microbial cell walls. researchgate.netresearchgate.net The complex furofuran portion of this compound may contribute to the specificity of its binding to a target, acting as a recognition element that distinguishes it from simpler anthraquinones. nih.gov
Based on the activities of related fungal anthraquinones, it is plausible that this compound may induce apoptosis (programmed cell death) in susceptible eukaryotic cells. nih.gov This could occur through the disruption of the mitochondrial membrane potential and the activation of caspase cascades, which are hallmarks of apoptosis. nih.gov Therefore, the cellular targets for this compound could be multifaceted, potentially involving cell membranes, metabolic enzymes, and nucleic acids, with the specific effects being dependent on the target organism. nih.gov
Consideration of this compound's Role in Producer Organism Ecology
Secondary metabolites, such as this compound, are not typically involved in the primary growth and development of the producing organism but are thought to play crucial roles in its survival and interaction with its environment. nih.govnih.gov The production of anthraquinones is widespread among fungi, suggesting they confer a significant adaptive advantage. researchgate.net Aspergillus versicolor, the producer of this compound, is a ubiquitous fungus known for its resilience and ability to thrive in a vast range of environments, including soil, marine habitats, and indoor settings. wikipedia.orgmdpi.comnih.gov The production of bioactive compounds like this compound is likely a key factor in its ecological success.
One of the primary proposed roles for this compound is in chemical defense and interspecific competition. researchgate.net Fungi often exist in complex microbial communities where they compete for resources. By excreting antimicrobial compounds like this compound, Aspergillus versicolor may be able to inhibit the growth of competing bacteria and other fungi in its immediate vicinity, thereby securing its niche. researchgate.netnih.gov Many fungal anthraquinones have demonstrated antibacterial and antifungal properties. mdpi.commdpi.com
In addition to microbial competition, this compound may serve as a defense against predation by insects or other small organisms. researchgate.netnih.gov Some fungal secondary metabolites are known to have insecticidal properties. The production of such compounds would deter fungivores, protecting the fungal colony from being consumed.
Furthermore, anthraquinones are known for their pigment properties, and these colors may offer protection from environmental stressors. nih.gov For example, pigments can shield the fungal spores and mycelium from damaging UV radiation, which is particularly relevant for a fungus like A. versicolor that can be found in sun-exposed environments. researchgate.net The production of this compound could also play a role in the fungus's ability to colonize and derive nutrients from plant matter, as some anthraquinones have phytotoxic effects. mdpi.com The ability to produce a suite of secondary metabolites, including this compound, likely provides Aspergillus versicolor with a versatile chemical toolkit that allows it to adapt to and succeed in diverse and often challenging ecological settings. researchgate.net
Structural Analysis and Structure Activity Relationship Sar Investigations of Aversin
Elucidation of Aversin's Complex Molecular Architecture
The chemical structure of this compound is defined by a complex ring system, incorporating anthra, furan, and furanone moieties. ontosight.ai Its systematic chemical name is anthra(2,3-b)furo(3,2-d)furan-5,10-dione, 2,3,3a,12a-tetrahydro-6-hydroxy-4,8-dimethoxy-, with a (3as-cis)- stereochemistry. ontosight.ai This intricate arrangement of fused rings and the specific positioning of functional groups contribute to its unique chemical and biological properties.
Structure elucidation studies of natural products like this compound typically employ a combination of spectroscopic techniques. These methods are essential for determining the precise arrangement of atoms and the configuration of chiral centers within the molecule. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HMQC, and HMBC experiments, provide detailed information about the connectivity and spatial relationships of atoms. gwdguser.deresearchgate.netanu.edu.aumjpms.inmjpms.in Mass spectrometry (MS), such as EIHRMS and ESI-MS, is used to determine the molecular weight and fragmentation patterns, aiding in the confirmation of the molecular formula and structural subunits. gwdguser.deresearchgate.netmjpms.in In some cases, X-ray crystallography can provide definitive three-dimensional structural information, particularly for crystalline compounds or their derivatives. researchgate.netanu.edu.aumjpms.inmjpms.in
Correlative Studies of this compound's Structure with its Biological Activities
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how structural features of a molecule influence its biological effects. gardp.orgwikipedia.orgcollaborativedrug.comslideshare.net By correlating variations in chemical structure with changes in biological activity, researchers can identify the key moieties responsible for the observed effects and guide the rational design of compounds with improved properties. gardp.orgwikipedia.orgcollaborativedrug.com Research into this compound has indicated potential biological activities, including antibacterial, antifungal, and anticancer properties. ontosight.ai SAR investigations aim to link these activities to specific elements of its complex structure.
Impact of Fused Ring Systems on Bioactivity
The fused ring system present in this compound, comprising anthra, furan, and furanone rings, is a significant structural motif. ontosight.ai Fused ring systems are common in many bioactive natural products and synthetic compounds. princeton.edunih.govresearchgate.net These rigid or semi-rigid frameworks can influence a molecule's three-dimensional shape, which is critical for binding to biological targets such as proteins or enzymes. princeton.edu The specific arrangement and degree of saturation within fused ring systems can affect properties like solubility, lipophilicity, and the ability to engage in specific interactions (e.g., pi-pi stacking) with biological macromolecules, thereby impacting binding affinity and specificity. princeton.edu While specific detailed studies on the impact of this compound's fused ring system on its bioactivity were not extensively detailed in the search results, the general principles of SAR suggest that this core scaffold plays a crucial role in orienting the molecule for interaction with its biological targets.
Contribution of Specific Functional Groups to Pharmacological Profiles
This compound contains several functional groups, including hydroxyl and methoxy (B1213986) groups, attached to its fused ring system. ontosight.ai Functional groups are key determinants of a molecule's physicochemical properties and its interactions with biological systems. slideshare.netnih.govresearchgate.netashp.org They can influence solubility, ionization state, hydrogen bonding capacity, and steric profile, all of which are important for absorption, distribution, metabolism, excretion, and target binding. ashp.org
In the context of this compound and related compounds, studies on averufin (B1665840) derivatives suggest that the position and modification of hydroxyl and methoxy groups can impact biological activity. For instance, methyl substitution at the 8-hydroxyl group of certain quinones appeared to be linked to antifungal activity. gwdguser.de Conversely, dimethylation at both the 6- and 8-hydroxyl positions in a related compound, 6,8-O-dimethylversicolorin A, seemed to negate this antifungal activity. gwdguser.de This highlights the subtle yet significant role that specific functional groups and their modifications play in defining the pharmacological profile of this compound and structurally related molecules. The presence and position of the hydroxyl group at position 6 and methoxy groups at positions 4 and 8 in this compound are therefore likely contributors to its observed biological activities through their influence on molecular interactions with biological targets. ontosight.ai
Design and Synthesis of this compound Analogs for SAR Probing
To further delineate the SAR of this compound and potentially develop compounds with enhanced or altered biological activities, the design and synthesis of this compound analogs are undertaken. This involves modifying the core structure or introducing different functional groups to probe the impact of these changes on bioactivity. gardp.orgwikipedia.orgcollaborativedrug.com
Methodologies for Chemical Modification and Derivatization
Chemical modification and derivatization techniques are employed to synthesize this compound analogs. These methodologies allow for targeted alterations to specific parts of the this compound molecule. Common strategies include the modification of hydroxyl groups through etherification or esterification, alteration of the furanone ring, or modifications to the anthra portion of the molecule. nist.govmdpi.comsigmaaldrich.combiorxiv.orgcawthron.org.nz
Techniques such as selective protection and deprotection of functional groups, oxidation, reduction, and various coupling reactions are utilized to introduce new substituents or modify existing ones. nist.govmdpi.comsigmaaldrich.combiorxiv.org Derivatization can also be used to improve the chemical properties of compounds for analysis or specific applications. mdpi.comsigmaaldrich.com The choice of methodology depends on the specific structural modification desired and the reactivity of the functional groups involved. nist.govmdpi.comsigmaaldrich.com
Advanced Analytical Methodologies in Aversin Research
High-Resolution Spectroscopic Techniques for Structural Characterization
The precise arrangement of atoms within a molecule is determined using high-resolution spectroscopic methods. These techniques provide a "fingerprint" of the compound, allowing for its unambiguous identification and the determination of its three-dimensional structure.
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of a molecule. It provides detailed information about the chemical environment of individual atoms. A typical NMR analysis involves 1D techniques like ¹H and ¹³C NMR, as well as 2D experiments such as COSY, HSQC, and HMBC, which reveal the connectivity between atoms.
For a compound with the complexity of Aversin, 1D and 2D NMR experiments would be essential to assign all proton and carbon signals and to establish the bonding framework of the molecule. However, specific ¹H and ¹³C NMR spectral data for this compound, including chemical shifts and coupling constants, are not available in the reviewed literature.
In a related study on similarly named "Aervins A-D," new coumaronochromone analogues from Aerva persica, their structures were successfully determined using 1D and 2D NMR spectroscopy. This highlights the power of the technique for this class of compounds, though the direct applicability of this data to this compound cannot be confirmed without evidence of a structural relationship.
Applications of Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of a molecule, which is invaluable for structural elucidation.
For this compound, HRMS would confirm its molecular formula of C20H16O7. Analysis of its fragmentation pattern in MS/MS experiments would reveal characteristic losses of functional groups, helping to piece together its structure. Unfortunately, detailed mass spectral data and fragmentation patterns for this compound are not publicly documented.
Integration of UV-Vis and Infrared (IR) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups, as well as signals corresponding to aromatic rings. While general principles of UV-Vis and IR spectroscopy are well-established for flavonoids and related compounds, specific spectra for this compound are not available.
Advanced Chromatographic Techniques for Isolation, Purification, and Quantification
Chromatographic techniques are essential for separating individual compounds from complex mixtures and for determining their purity and concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, purification, and quantification of chemical compounds. In the context of natural product research, reversed-phase HPLC is a common method for purifying flavonoids and related polyphenols. The retention time of a compound in an HPLC system is a characteristic property under specific conditions (e.g., column, mobile phase, flow rate).
For this compound, HPLC methods would be crucial for its isolation from fungal extracts and for assessing its purity. A validated HPLC method, likely coupled with a UV detector, would also be the standard approach for quantifying this compound in various samples. However, specific HPLC methods, including details on stationary phase, mobile phase composition, and retention times for this compound, have not been reported in the available literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many flavonoids, derivatization is often required to increase their volatility before GC-MS analysis. This technique provides both chromatographic separation and mass spectral identification of the components of a mixture.
Given the likely low volatility of this compound, its direct analysis by GC-MS would be challenging. Analysis of derivatized this compound could potentially provide valuable structural information. However, there are no published studies detailing the GC-MS analysis of this compound or its derivatives.
Thin-Layer Chromatography (TLC) in Biosynthesis Studies
Thin-Layer Chromatography (TLC) is a fundamental analytical technique that has been instrumental in the study of secondary metabolite biosynthesis, including that of this compound. Its application has been particularly crucial in the analysis of extracts from fungal cultures, allowing for the separation and preliminary identification of biosynthetic intermediates.
In seminal studies on the biosynthesis of aflatoxins in Aspergillus parasiticus, TLC was employed to analyze the metabolic products of mutant strains. nih.gov Certain mutants, blocked in the aflatoxin production pathway, were found to accumulate several polyhydroxyanthraquinones. nih.govresearchgate.net Through comparative analysis using TLC, researchers were able to separate these accumulated pigments. One of these key intermediates was identified as this compound (also referred to in early literature as averantin). nih.govresearchgate.net
The process typically involves spotting a crude extract of the fungal mycelium onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase (a mixture of organic solvents). dairyknowledge.inresearchgate.net Compounds separate based on their differential affinity for the stationary and mobile phases, resulting in distinct spots at different retention factor (Rf) values. The fluorescent nature of anthraquinones like this compound allows for their visualization under UV light. researchgate.net By comparing the Rf values of the spots from mutant strains with known standards, researchers can identify the accumulated compounds.
Radiotracer studies combined with TLC have been pivotal in placing this compound within the biosynthetic sequence. By feeding a mutant strain with radioactively labeled [14C]this compound, scientists observed the incorporation of the radioactive label into downstream products like aflatoxin B1, confirming this compound's role as a precursor. nih.govresearchgate.net The use of TLC allowed for the separation and quantification of these radiolabeled compounds, solidifying the proposed biosynthetic pathway.
Table 1: Position of this compound in the Aflatoxin Biosynthetic Pathway as Determined by TLC and Radiotracer Analysis nih.govresearchgate.net
This table outlines the sequence of key intermediates in the early stages of the aflatoxin B1 pathway, highlighting the position of this compound.
| Order | Compound Name | Role | Analytical Confirmation |
|---|---|---|---|
| 1 | Norsolorinic Acid | Initial stable intermediate | Accumulated in blocked mutants |
| 2 | This compound | Intermediate Precursor | Identified in mutants; radiolabel incorporated into AFB1 |
| 3 | Averufin (B1665840) | Intermediate Precursor | Downstream from this compound |
| 4 | Versiconal (B1263273) Hemiacetal Acetate | Intermediate Precursor | Downstream from Averufin |
| 5 | Versicolorin (B1264617) A | Branchpoint intermediate | Downstream from Versiconal Hemiacetal Acetate |
| 6 | Sterigmatocystin | Penultimate precursor | Downstream from Versicolorin A |
| 7 | Aflatoxin B1 | End product of this branch | Final product |
Crystallographic Approaches for Precise Three-Dimensional Structure Determination (e.g., X-ray Crystal Structure Analysis)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nih.govmdpi.com This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is essential for confirming the structure of complex natural products like this compound.
The application of X-ray crystallography to a compound like this compound would first require the production of a high-quality, single crystal of the substance. researchgate.net This is often a challenging step, as it requires extensive experimentation with various solvents and crystallization conditions to obtain a crystal of sufficient size and quality for diffraction.
Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a focused beam of X-rays. nih.gov The crystal lattice diffracts the X-rays into a specific pattern of spots, which are recorded by a detector. researchgate.net The intensities and geometric arrangement of these spots contain the information about the electron density distribution within the crystal. By rotating the crystal and collecting thousands of reflections, a complete dataset is generated.
Table 2: Representative Crystallographic Data Obtainable from X-ray Analysis of an Anthraquinone (B42736) Compound
This table is illustrative and shows the type of data that would be generated from a successful X-ray crystal structure analysis of this compound.
| Parameter | Description | Example Data |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C20H20O7 |
| Formula Weight | The mass of one mole of the compound. | 372.37 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P21/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5° |
| Volume (V) | The volume of the unit cell. | 945.0 ų |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density (ρcalc) | The theoretical density of the crystal. | 1.310 g/cm³ |
| R-factor | A measure of the agreement between the model and the data. | 0.045 (for observed reflections) |
Advanced Techniques for Metabolite Profiling and Pathway Flux Analysis in Biosynthesis
Modern analytical techniques like metabolite profiling and metabolic flux analysis provide a dynamic and quantitative understanding of biosynthetic pathways. These methods move beyond the identification of static intermediates to measure their concentrations and the rates of their interconversion, offering deep insights into pathway regulation and efficiency.
Metabolite Profiling involves the comprehensive identification and quantification of all small-molecule metabolites within a biological system, such as a fungal culture producing this compound. Typically performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), this technique can simultaneously measure the levels of this compound and other related anthraquinones (Norsolorinic Acid, Averufin, etc.) in a single experiment. By comparing the metabolite profiles of wild-type fungal strains with genetically modified or mutant strains, researchers can pinpoint bottlenecks in the biosynthetic pathway and identify the specific roles of enzymes. For instance, the deletion of a gene responsible for an enzyme downstream of this compound would be expected to cause a significant accumulation of this compound, which would be readily quantifiable through metabolite profiling.
While specific studies employing these advanced techniques solely on this compound biosynthesis are not detailed in the literature, their application would be invaluable. The data generated could guide metabolic engineering efforts to optimize the production of specific compounds or to block the synthesis of undesirable end products.
Table 3: Conceptual Data from a Metabolite Profiling and Flux Analysis Study
This hypothetical table illustrates the type of quantitative data that could be generated to understand the flux through the this compound biosynthetic step.
| Fungal Strain | Compound | Relative Abundance (Metabolite Profiling) | Flux Rate (¹³C Labeling) (nmol/g/h) |
|---|---|---|---|
| Wild-Type A. parasiticus | Norsolorinic Acid | 1.0 | 50.2 |
| Wild-Type A. parasiticus | This compound | 3.5 | 48.9 |
| Wild-Type A. parasiticus | Averufin | 12.0 | 48.5 |
| Mutant (averufin-synthase knockout) | Norsolorinic Acid | 1.2 | 51.5 |
| Mutant (averufin-synthase knockout) | This compound | 150.7 | 1.1 (consumption) |
| Mutant (averufin-synthase knockout) | Averufin | < 0.1 | Not detected |
Preclinical and Mechanistic Studies on Aversin in Relevant Biological Systems
In Vitro Cellular Models for Bioactivity Assessment
In vitro studies provide the foundational understanding of a compound's biological effects at the cellular level. For Aversin, these have primarily involved assessments of its antimicrobial, cytotoxic, and anti-inflammatory properties.
The antimicrobial potential of this compound has been evaluated against phytopathogenic fungi. In a study utilizing a solid culture of Penicillium purpurogenum Stoll, this compound was isolated and tested for its antifungal properties. The compound demonstrated notable activity against Botrytis cinerea, a fungus responsible for gray mold disease in numerous plant species. ekb.eg The activity was quantified by determining its Minimum Inhibitory Concentration (MIC).
Table 1: Antifungal Activity of this compound
| Fungal Strain | Bioactivity | Result |
|---|
Data sourced from a study on metabolites from Penicillium purpurogenum Stoll. ekb.eg
The cytotoxic potential of this compound has been investigated against human cancer cell lines to determine its ability to inhibit cell proliferation. In one study, this compound isolated from the endolichenic fungus Aspergillus versicolor was evaluated against PC-3 (human prostate cancer) and H460 (human lung cancer) cell lines. The results indicated that this compound did not possess cytotoxic activity against these specific cell lines. ddtjournal.com
Table 2: Cytotoxicity Assessment of this compound
| Cell Line | Cancer Type | Result (IC₅₀) |
|---|---|---|
| PC-3 | Human Prostate Cancer | No Activity Detected |
Data from an evaluation of metabolites from Aspergillus versicolor. ddtjournal.com
This compound's potential to modulate inflammatory responses has been explored in cellular models of neuroinflammation. As part of an investigation into metabolites from the Antarctic fungal strain Aspergillus sp. SF-7402, this compound was isolated and evaluated for its anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov While the study focused on the significant inhibitory effects of other isolated compounds (5-methoxysterigmatocystin and sterigmatocystin) on pro-inflammatory mediators, the specific quantitative contribution of this compound to the anti-inflammatory activity was not detailed as significant in the reported findings. nih.gov
No publicly available scientific literature was found that specifically details the evaluation of this compound's antioxidant activity using standard oxidative stress models, such as DPPH or ABTS radical scavenging assays. A patent for the use of certain anthraquinones in nervous system diseases notes that the neuroprotective activity of these compounds is not necessarily dependent on antioxidant properties. google.com
There is currently no available research detailing mechanistic studies of this compound in cell-free or recombinant systems to elucidate its specific molecular targets or pathways of action.
In Vivo Animal Models for Efficacy and Mechanistic Insight
While preclinical evaluation in mammalian models is limited, this compound has been tested for its bioactivity in an invertebrate animal model. A study investigating compounds from the marine-derived fungus Acremonium vitellinum assessed the insecticidal activity of this compound against the third-instar larvae of Helicoverpa armigera, a significant agricultural pest. nih.govmdpi.comdokumen.pub The study found that this compound exhibited moderate larvicidal effects. dokumen.pubresearchgate.net
Table 3: In Vivo Insecticidal Activity of this compound
| Animal Model | Bioactivity | Result (LC₅₀) |
|---|
Use of Established Animal Models for Antimicrobial Research
Currently, there is a notable absence of published studies detailing the use of established animal models to investigate the antimicrobial properties of this compound. While one study notes its potential preclinical pharmacological activity as an antibiotic resistance modulator for Campylobacter jejuni, the methodology cited was based on insertional mutagenesis, an in vitro technique, rather than an in vivo animal model. dntb.gov.ua Consequently, no data from animal studies are available to report on its efficacy, spectrum of activity, or potential therapeutic applications for bacterial infections in a live system.
Animal Models for Inflammatory Response Modulation
Scientific inquiry has explored the anti-inflammatory potential of this compound, specifically its anti-neuroinflammatory effects. Research has identified this compound as a metabolite from the Antarctic fungal strain Aspergillus sp. SF-7402 and investigated its impact on inflammatory pathways in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov These studies were conducted in vitro and assessed the compound's ability to inhibit the production of inflammatory mediators. nih.gov However, there are no available reports on the use of in vivo animal models for inflammatory response modulation. Studies using models of acute or chronic inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation in rodents, have not been documented for this compound.
Studies on Target Engagement and Pharmacodynamic Markers in Animal Systems
There is no available information from preclinical animal studies regarding target engagement or the identification of pharmacodynamic markers for this compound. Research to determine how this compound interacts with its molecular targets in a living organism, or to identify biomarkers that would indicate a biological response to the compound, has not been published. Such studies are critical for understanding the mechanism of action and for guiding potential therapeutic development, but this information is currently lacking for this compound.
Future Research Directions and Translational Perspectives for Aversin
Deepening Understanding of Aversin's Biological Targets and Signaling Pathways
A critical gap in the current knowledge of this compound is the precise identification of its molecular targets and the signaling cascades it modulates. While some fungal anthraquinones are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects, the specific mechanisms of action are often not well understood. Future research should prioritize the elucidation of this compound's direct binding partners and its impact on cellular signaling.
Initial studies on the anti-neuroinflammatory potential of a mixture of compounds including this compound from an Antarctic fungal strain did not show significant inhibition of nitric oxide (NO) production, suggesting its mechanism may differ from other compounds that target the NF-κB pathway. This highlights the need for unbiased screening approaches to identify its targets.
Key Research Questions:
What are the primary intracellular and extracellular protein targets of this compound?
Does this compound interact with specific enzymes, receptors, or transcription factors?
Which signaling pathways are significantly perturbed upon this compound treatment?
How does the cellular context influence this compound's biological activity?
Potential Methodologies:
| Research Area | Potential Methodologies |
| Target Identification | Affinity chromatography, yeast two-hybrid screening, and computational docking studies. |
| Pathway Analysis | Phosphoproteomics, kinome profiling, and reporter gene assays. |
| Cellular Effects | High-content imaging and cell-based functional assays. |
Advancements in Synthetic Biology and Metabolic Engineering for Enhanced this compound Production
The production of this compound in its native fungal hosts, such as Aspergillus versicolor, is often limited by complex regulatory networks and low yields. Advancements in synthetic biology and metabolic engineering offer powerful tools to overcome these limitations and develop high-titer production platforms. A key strategy involves the identification and characterization of the this compound biosynthetic gene cluster (BGC). Fungal polyketide synthases (PKSs) are responsible for the biosynthesis of the anthraquinone (B42736) core, and the genes encoding these enzymes, along with tailoring enzymes, are typically clustered together in the fungal genome nih.gov.
Once the this compound BGC is identified, several strategies can be employed to enhance production:
Overexpression of Pathway-Specific Transcription Factors: Many fungal BGCs are regulated by pathway-specific transcription factors. Overexpressing these regulators can "turn on" or increase the expression of the entire biosynthetic pathway.
Heterologous Expression: The entire this compound BGC can be transferred and expressed in a more genetically tractable and industrially relevant host, such as Aspergillus niger or Saccharomyces cerevisiae frontiersin.orgnih.govdtu.dk. This approach can uncouple this compound production from the complex regulatory networks of its native host.
Precursor Supply Engineering: The biosynthesis of anthraquinones relies on the availability of primary metabolic precursors like acetyl-CoA and malonyl-CoA. Engineering the host's central metabolism to increase the flux towards these precursors can significantly boost this compound yields.
Exploration of this compound's Agricultural Applications
Fungal secondary metabolites are a rich source of bioactive compounds with potential applications in agriculture as biopesticides. Anthraquinones, in particular, have demonstrated a range of activities that could be harnessed for crop protection nih.govunl.edu. Future research should explore the potential of this compound as a natural alternative to synthetic pesticides.
Potential Agricultural Applications:
Antifungal Agent: this compound could be tested for its efficacy against a broad range of plant pathogenic fungi. Many anthraquinones exhibit antifungal properties, and this compound may possess activity against economically important crop diseases nih.govmdpi.com.
Herbicide: Some fungal secondary metabolites have shown herbicidal activity mdpi.com. This compound should be screened for its ability to inhibit the growth of common weeds, potentially leading to the development of a bioherbicide.
Insecticide: Natural anthraquinones and their derivatives have been identified as insecticides and insect repellents unl.edu. The insecticidal properties of this compound against major agricultural pests should be investigated.
A significant advantage of using natural compounds like this compound in agriculture is their potential for lower environmental impact and reduced risk to human health compared to synthetic chemicals.
Development of Novel this compound Derivatives with Improved Bioactivity and Specificity
The chemical structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with enhanced biological activity, improved pharmacokinetic properties, and increased target specificity. Chemical modification of the anthraquinone core can lead to the development of compounds with optimized therapeutic or agricultural potential nih.gov.
Strategies for Derivative Synthesis:
Modification of Substituent Groups: The hydroxyl and methoxy (B1213986) groups on the this compound structure can be modified through reactions such as alkylation, acylation, and glycosylation to create a library of new derivatives colab.ws.
Introduction of New Functional Groups: Novel functional groups, such as halogens or nitrogen-containing moieties, can be introduced onto the anthraquinone ring to explore new structure-activity relationships colab.ws.
Combinatorial Biosynthesis: By genetically engineering the this compound biosynthetic pathway, it may be possible to create novel "unnatural" natural products with altered structures and potentially improved bioactivities.
The synthesized derivatives would then need to be subjected to rigorous biological evaluation to identify compounds with superior performance compared to the parent this compound molecule nih.govnih.gov.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
A systems-level understanding of this compound's production and mechanism of action can be achieved through the integrated application of omics technologies. These high-throughput approaches can provide a global view of the cellular processes affected by this compound and guide efforts to engineer its production.
Genomics: Sequencing the genomes of this compound-producing Aspergillus strains will be fundamental to identifying the this compound BGC and understanding its regulation nih.govnih.gov. Comparative genomics can reveal the evolutionary origins of the pathway and identify conserved regulatory elements.
Proteomics: Proteomic analysis can be used to identify changes in protein expression in response to this compound treatment, providing clues about its mechanism of action. Furthermore, proteomics can be used to identify bottlenecks in the this compound biosynthetic pathway in engineered production strains.
Metabolomics: Metabolomic profiling of this compound-producing fungi can help to identify pathway intermediates and shunt products, providing a more complete picture of the biosynthetic pathway. It can also be used to assess the global metabolic impact of this compound on target organisms.
The integration of these omics datasets will be crucial for building predictive models of this compound biosynthesis and its biological effects, ultimately accelerating its development for various applications.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused and testable research question about Aversin?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure the question. For example:
- "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/organism] (population) compared to [control compound] (comparison)?"
- Ensure clarity by defining variables (e.g., concentration ranges, exposure duration) and aligning with existing literature gaps .
- Avoid overly broad questions (e.g., "What does this compound do?") by specifying measurable outcomes (e.g., enzymatic activity, gene expression) .
Q. What experimental design principles are critical for studying this compound’s mechanism of action?
- Methodological Answer :
- Controls : Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay conditions.
- Replicates : Use ≥3 biological replicates to account for variability .
- Dose-response curves : Test a logarithmic range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values .
- Blinding : For behavioral or observational studies, implement single/double-blind protocols to reduce bias .
- Document protocols in detail (e.g., incubation times, equipment calibration) to ensure reproducibility .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported efficacy across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent differences, assay temperatures) .
- Sensitivity analysis : Test whether results are robust to methodological variations (e.g., pH levels, cell passage number) .
- Mechanistic validation : Use orthogonal assays (e.g., CRISPR knockdown + Western blotting) to confirm target engagement .
- Example: If Study A reports this compound inhibits Protein X at 10 µM, but Study B shows no effect, re-test under Study B’s conditions while controlling for cell density .
Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s polypharmacology?
- Methodological Answer :
- Data normalization : Use quantile normalization for transcriptomics and batch correction for metabolomics .
- Pathway enrichment : Apply tools like GSEA (Gene Set Enrichment Analysis) or KEGG Mapper to identify overlapping pathways across omics layers .
- Network pharmacology : Construct interaction networks (e.g., Cytoscape) linking this compound’s targets to disease-associated proteins .
- Validate hypotheses with functional assays (e.g., siRNA silencing of top-ranked targets) .
Data Analysis & Interpretation
Q. How can researchers statistically validate this compound’s dose-dependent effects?
- Methodological Answer :
- Non-linear regression : Fit dose-response data to a Hill equation (GraphPad Prism) to calculate efficacy/potency .
- Outlier detection : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalies .
- Multiple testing correction : Apply Benjamini-Hochberg adjustment for high-throughput screens (e.g., q-value <0.05) .
- Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance .
Q. What are best practices for ensuring reproducibility in this compound research?
- Methodological Answer :
- Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework before experimentation .
- Open data : Share raw datasets (e.g., microscopy images, spectra) in repositories like Figshare or Zenodo .
- Detailed metadata : Include experimental conditions (e.g., humidity, lot numbers of reagents) in supplementary materials .
- Independent replication: Collaborate with a separate lab to validate key findings .
Ethical & Methodological Rigor
Q. How should researchers address potential biases in this compound’s preclinical studies?
- Methodological Answer :
- Randomization : Assign treatment groups using computer-generated sequences .
- Power analysis : Calculate sample sizes a priori (G*Power software) to avoid underpowered conclusions .
- Conflict of interest disclosure : Declare funding sources or intellectual property ties .
- Negative results : Publish null findings to counteract publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
